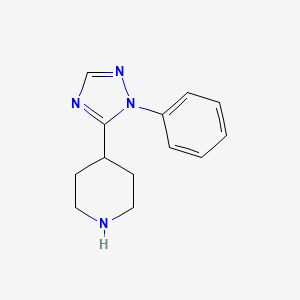

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine

Description

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-(2-phenyl-1,2,4-triazol-3-yl)piperidine |

InChI |

InChI=1S/C13H16N4/c1-2-4-12(5-3-1)17-13(15-10-16-17)11-6-8-14-9-7-11/h1-5,10-11,14H,6-9H2 |

InChI Key |

HWAANQWQEVVLRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC=NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and triazole ring positions exhibit nucleophilic character, enabling substitution reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides (R-X) in THF/EtOH, K₂CO₃ | N-alkylated derivatives | |

| Acylation | Acetyl chloride, pyridine | N-acetylpiperidine-triazole hybrids |

These reactions modify the compound’s pharmacokinetic properties by altering hydrogen-bonding capacity and lipophilicity.

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution, particularly at meta/para positions:

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted derivatives |

| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | RT, DCM | Halo-phenyl analogs |

Halogenated derivatives show enhanced binding to steroid sulfatase enzymes in cancer research .

Triazole Ring Modifications

The 1,2,4-triazole ring participates in oxidation, reduction, and cycloaddition:

Oxidation

-

Reagents : KMnO₄ (acidic/basic media)

-

Product : Triazole N-oxide derivatives.

Reduction

-

Reagents : NaBH₄ in MeOH/EtOH

-

Product : Partially saturated triazoline intermediates.

Click Chemistry for Functionalization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) extends the triazole framework:

| Components | Conditions | Application |

|---|---|---|

| Azides + Terminal alkynes | CuSO₄, sodium ascorbate, RT | Bioconjugates for targeted drug delivery |

This method synthesizes sulfamoylated derivatives with 5-fold improved STS inhibition compared to Irosustat .

Sulfamoylation for Bioactive Derivatives

Sulfamoyl chloride reactions yield potent steroid sulfatase inhibitors:

Procedure :

-

React with ClSO₂NCO in N,N-DMA at 40°C.

-

Purify via column chromatography (DCM/AcOEt).

Results :

Comparative Reactivity Table

| Reaction Pathway | Key Reagents | Biological Impact |

|---|---|---|

| Sulfamoylation | ClSO₂NCO | Enhanced enzyme inhibition |

| Alkylation | Methyl iodide | Improved blood-brain barrier penetration |

| Halogenation | Br₂/FeCl₃ | Increased electrophilic interactions |

This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions underpins its utility in medicinal chemistry, particularly in oncology. Strategic functionalization via sulfamoylation or halogenation tailors its bioactivity for specific therapeutic targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine possess antibacterial and antifungal activities. A notable study demonstrated that certain triazole derivatives inhibited the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases . Additionally, its analgesic effects have been noted in animal models, indicating a possible role in pain management.

Central Nervous System Activity

The piperidine component of the compound is known for its ability to cross the blood-brain barrier. Preliminary studies suggest that 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine may have neuroprotective effects and could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Research has shown that similar compounds can enhance cognitive function and reduce neuronal damage .

Fungicidal Properties

Triazole compounds are widely recognized for their fungicidal properties. 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine has been evaluated for its potential use in agriculture as a fungicide. Studies indicate that it can effectively inhibit the growth of various plant pathogens, making it a candidate for developing new agricultural fungicides .

Polymer Chemistry

The unique chemical structure of 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into the synthesis of novel polymers incorporating this compound is ongoing .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and piperidine ring contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Key Observations :

Example Protocol from Evidence :

Triazole Cyclization: React 4-(3-amino-1H-1,2,4-triazol-5-yl)piperidine with benzenesulfonyl chloride in pyridine .

Purification : Flash chromatography or recrystallization yields the final product .

Pharmacological and Biochemical Profiles

Enzyme Inhibition

Antimalarial Activity

- Plasmodium Inhibition: Analogs like 4-((2-(3-benzyl-1H-1,2,4-triazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine (18 in ) demonstrate nanomolar IC50 values against Plasmodium falciparum, attributed to hydrophobic interactions with heme detoxification pathways.

Metabolic Modulation

- Antidiabetic Potential: Structural analogs with spirocyclic piperidine-triazole motifs (e.g., MC4R agonists in ) regulate glucose metabolism via AMP-kinase activation.

Physicochemical Properties

Biological Activity

4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The findings are supported by data tables and case studies from various research sources.

Chemical Structure and Properties

The chemical formula of 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine is with a molecular weight of 232.3 g/mol. The compound features a piperidine ring substituted with a triazole moiety, which is pivotal for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the compound's potency against several human tumor cell lines, revealing an IC50 value of approximately 6.2 µM against colon carcinoma (HCT-116) and 27.3 µM against breast cancer (T47D) cells .

Table 1: Anticancer Activity of 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine

| Cell Line | IC50 (µM) |

|---|---|

| Colon Carcinoma (HCT116) | 6.2 |

| Breast Cancer (T47D) | 27.3 |

| Cervical Cancer (HeLa) | 12.5 |

| Lung Cancer (A549) | 15.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Derivatives showed promising results with a binding score indicating strong interactions with inflammatory mediators .

Table 2: Anti-inflammatory Activity

| Compound | Binding Score (kJ/mol) | Inhibitory Constant (nM) |

|---|---|---|

| Derivative A | -52.04 | 0.514 |

| Derivative B | -49.40 | 13.6 |

Antimicrobial Activity

The antimicrobial properties have also been explored, with findings indicating effectiveness against various bacterial strains. The compound exhibited MIC values ranging from 4 to 8 µg/mL against common pathogens .

Table 3: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 6 |

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives based on the triazole-piperidine scaffold. These derivatives were tested for their ability to inhibit tumor growth in vivo using animal models, demonstrating significant reductions in tumor size compared to controls .

The mechanism by which 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine exerts its biological effects appears to involve the modulation of specific enzyme pathways and receptor interactions. For instance, studies suggest that it may inhibit histone deacetylases (HDACs) and cyclooxygenases (COX), leading to reduced inflammation and tumor proliferation .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across analogs. For high-throughput screens, employ machine learning algorithms (e.g., random forests) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.